1H,1H-Perfluorohexan-1-ol
Overview
Description
1H,1H-Perfluorohexan-1-ol is a perfluorinated compound that is part of a broader class of chemicals known for their ability to repel water and oil stains. These compounds are widely used in various industrial applications, including surfactants and protective coatings. Due to their unique properties, they are of significant interest in both industrial and academic research settings.
Synthesis Analysis
The synthesis of perfluorinated compounds, including those related to this compound, involves several steps that can yield a variety of products. For instance, (1H,1H-Perfluoroalkyl)phenyl- and -(p-fluorophenyl)iodonium triflates, which are structurally related to this compound, can be synthesized by oxidizing 1-iodo-1H,1H-perfluoroalkanes with trifluoroperacetic acid followed by treatment with triflic acid and benzene or fluorobenzene . This method demonstrates the potential for creating a range of perfluorinated compounds with varying chain lengths and functional groups.
Molecular Structure Analysis
The molecular structure of perfluorinated compounds is characterized by the presence of fluorine atoms attached to carbon chains. In the case of this compound, the molecule would consist of a six-carbon chain where all the hydrogen atoms have been replaced by fluorine atoms, resulting in a highly stable and inert molecule. The presence of the hydroxyl group at one end of the molecule could potentially affect its reactivity and physical properties.
Chemical Reactions Analysis
Perfluorinated compounds, including this compound, can undergo various chemical reactions. For example, the thermolysis of certain perfluoroalkyl phenyliodonium triflates can produce perfluoroalkyl triflates and iodobenzene . The reactivity of these compounds is influenced by the strength of the carbon-iodine bond, which varies depending on the nature of the perfluorinated chain and the adjacent functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their perfluorinated nature. For example, liquid-liquid equilibrium data for mixtures of 1H,1H,7H-perfluoroheptan-1-ol and linear perfluoroalkanes show that these substances have unique phase behaviors at different pressures and temperatures . The perfluorinated chains contribute to the compounds' ability to form supramolecular structures, as observed in perfluorinated 1H-indazoles, which exhibit different types of supramolecular organization depending on the length of the perfluoroalkyl chain .
Relevant Case Studies
Case studies involving perfluorinated compounds often focus on their environmental impact and potential health effects. For instance, a study on perfluorohexane sulfonate (PFHxS), a compound related to this compound, has shown that neonatal exposure can alter neuroprotein levels in the developing mouse brain, suggesting that PFHxS may act as a developmental neurotoxicant . This highlights the importance of understanding the biological interactions of perfluorinated compounds, given their widespread use and persistence in the environment.
Scientific Research Applications
Synergistic Effects in Extraction
- A study by Wu et al. (2018) explored the synergistic effect of fluorinated hexanes, including 1H,1H-Perfluorohexan-1-ol, in the extraction of salicylic acid. This research highlighted its potential in enhancing extraction performance and reducing solvent residue (Wu et al., 2018).
Stabilization in Microemulsions
- Debbabi et al. (2009) investigated the use of this compound in stabilizing reverse water-in-fluorocarbon microemulsions. The research provided insights into the structural characterization of these microemulsions using various scattering techniques (Debbabi et al., 2009).
Liquid-Liquid Equilibrium Studies
- Trindade et al. (2007) presented data on liquid-liquid equilibrium for mixtures of this compound and linear perfluoroalkanes. Their work contributes to understanding the immiscibility gap and thermodynamic properties of these mixtures (Trindade et al., 2007).
Investigation in Fluorinated Surfactant Systems
- Johannessen et al. (2004) studied the aqueous microemulsion system of 1H-Perfluorohexane (similar to this compound) and its transition in micelles, providing valuable insights into the solution dynamics of fluorinated surfactants (Johannessen et al., 2004).
Rheological and Molecular Properties
- Hetalo et al. (2020) examined the rheological properties and molecular structure of fluorinated alcohols, including this compound. Their research helps understand the molecular behavior and potential applications of these substances (Hetalo et al., 2020).
Application in Coating and Material Science
- Lin et al. (2010) synthesized UV-curable fluorinated epoxy acrylate oligomers using this compound. This study contributes to the development of hydrophobic and chemical-resistant coatings (Lin et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1H,1H-Perfluorohexan-1-ol are hydrophobic regions of proteins, lipids, and other organic molecules . The compound’s fluorinated nature imparts a high affinity for these specific organic compounds .
Mode of Action
This compound interacts with its targets by exhibiting interactions with the hydrophobic regions of proteins, lipids, and other organic molecules . This interaction enables its utility as a solvent, catalyst, or reagent in organic reactions .
Pharmacokinetics
Its physical properties such as boiling point (140-143 °c), density (159 g/mL at 25 °C), and refractive index (n20/D 1314) have been reported . These properties can influence the compound’s bioavailability.
Result of Action
It is known to be used as a reagent in the synthesis of environmentally safer fluoroalkyl ether synthons .
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F11O/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h18H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFZPVVDBGXQTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11CH2OH, C6H3F11O | |
Record name | 1-Hexanol, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382070 | |
Record name | 5:1 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
423-46-1 | |
Record name | 5:1 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,1H-Perfluorohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1H,1H-Perfluorohexan-1-ol contribute to the superhydrophobic properties of the coatings described in the research?
A1: this compound is a key ingredient in the synthesis of fluorinated epoxy acrylate oligomers used in the study []. The molecule contributes to the superhydrophobic properties of the final coating due to the presence of the perfluoroalkyl (C5F11) unit. This unit has a very low surface energy, which makes it repellent to water. When incorporated into the epoxy acrylate oligomer and subsequently cured, the C5F11 units tend to migrate to the surface of the coating. This creates a surface with a very low surface energy, leading to a high water contact angle (around 151° as reported), which falls within the superhydrophobic range [].
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